

"Methyl 4-amino-3,5-dibromobenzoate" chemical properties and structure

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Compound of Interest

Compound Name:	Methyl 4-amino-3,5-dibromobenzoate
Cat. No.:	B1337890

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An In-depth Technical Guide to Methyl 4-amino-3,5-dibromobenzoate

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **Methyl 4-amino-3,5-dibromobenzoate**, a halogenated aromatic compound of interest to researchers and professionals in the fields of organic synthesis and drug development.

Chemical Structure and Identification

Methyl 4-amino-3,5-dibromobenzoate is a derivative of benzoic acid with two bromine atoms and an amino group attached to the benzene ring, and a methyl ester functional group.

Table 1: Structural and Identification Data

Identifier	Value
IUPAC Name	methyl 4-amino-3,5-dibromobenzoate
CAS Number	3282-10-8
SMILES	COC(=O)C1=CC(Br)=C(C(=C1)Br)N
InChI	InChI=1S/C8H7Br2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3
InChIKey	YQJYQJZQJZQZSZ-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of **Methyl 4-amino-3,5-dibromobenzoate** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₇ Br ₂ NO ₂	[1]
Molecular Weight	308.96 g/mol	[1]
Melting Point	102-104 °C	[2]
Boiling Point	362.4 °C at 760 mmHg	[2]
Density	1.907 g/cm ³	[2]
Appearance	White solid	[1]

Note: Solubility data is not explicitly available in the searched literature. However, its use in reactions involving solvents like acetonitrile and purification via flash chromatography with hexane/ether suggests it is soluble in common organic solvents but likely has low solubility in water.

Synthesis Protocols

Methyl 4-amino-3,5-dibromobenzoate can be synthesized through two primary routes: the bromination of methyl 4-aminobenzoate or the esterification of 4-amino-3,5-dibromobenzoic acid.

Protocol 1: Bromination of Methyl 4-aminobenzoate

This protocol describes the direct bromination of the aromatic ring of methyl 4-aminobenzoate.

Experimental Procedure:

- To a solution of methyl 4-aminobenzoate in methanol, add a solution of bromine and pyridine in methanol dropwise at ice-cold temperatures.
- Reflux the resulting mixture for 4 hours.
- After cooling to room temperature, remove the methanol under reduced pressure.
- To the residue, add dichloromethane and water.
- The organic layer is then washed, dried, and concentrated to yield the crude product.
- Purification can be achieved by column chromatography.

Protocol 2: Esterification of 4-amino-3,5-dibromobenzoic acid

This method involves the Fischer esterification of the corresponding carboxylic acid.

Experimental Procedure:

- To a stirred solution of 4-amino-3,5-dibromobenzoic acid (5.0 g, 16.99 mmol) in methanol (50 mL) at ambient temperature, add concentrated sulfuric acid (1.35 mL, 25.48 mmol) dropwise.
[3]
- Stir the reaction mixture at 80 °C for 8 hours.[3]

- Bring the reaction mixture to ambient temperature.[3]
- Further workup, likely involving neutralization and extraction, would be required to isolate the product.

Spectroscopic Data

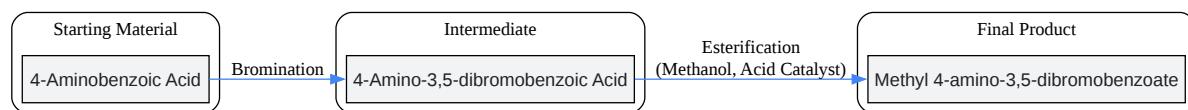
While a full spectrum is not available, a ^1H -NMR spectral data point has been reported.

- ^1H -NMR (CDCl_3 , 300 MHz) δ : 8.24 (s, 2H)[1]

This singlet at 8.24 ppm corresponds to the two equivalent aromatic protons on the benzene ring.

Logical Workflow for Synthesis

The synthesis of **Methyl 4-amino-3,5-dibromobenzoate** can be visualized as a two-step process starting from 4-aminobenzoic acid.



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Caption: Synthesis pathway of **Methyl 4-amino-3,5-dibromobenzoate**.

Potential Applications and Reactivity

Methyl 4-amino-3,5-dibromobenzoate serves as a versatile intermediate in organic synthesis. The amino group can be a site for various transformations, such as diazotization followed by substitution, allowing for the introduction of a wide range of functional groups. The bromine atoms can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules. For instance, it has been used in the synthesis of more complex heterocyclic compounds.[4]

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